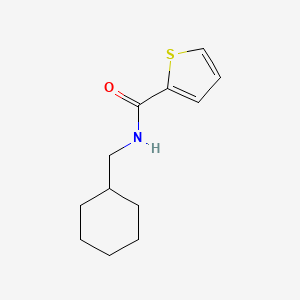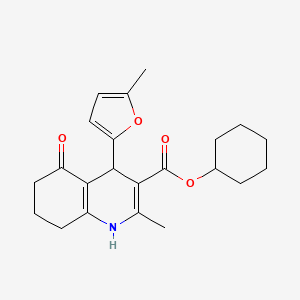![molecular formula C20H27N5O B5497905 1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)
1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane (referred to as "compound X" in This paper aims to provide an overview of the synthesis method of compound X, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
Compound X has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors that are involved in various disease pathways, including cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and mechanism of action make it a promising lead compound for the development of new therapeutics in these areas.
作用機序
Compound X exerts its biological effects by binding to specific target proteins and modulating their activity. It has been shown to inhibit the activity of several key enzymes, including proteases, kinases, and phosphatases, as well as modulate the function of various receptors, such as GPCRs and ion channels. These effects are thought to be mediated by the interaction of compound X with specific amino acid residues in the target proteins, leading to conformational changes that affect their activity.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects, depending on the specific target protein it interacts with. For example, it has been shown to inhibit the activity of the protease cathepsin B, which is involved in the progression of several types of cancer. It has also been shown to modulate the activity of the GPCR CXCR4, which plays a critical role in the migration and invasion of cancer cells. In addition, compound X has been shown to have anti-inflammatory and neuroprotective effects, making it a potentially useful therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of compound X is its potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for studying their biological functions. In addition, its unique chemical structure and mechanism of action make it a promising lead compound for the development of new therapeutics. However, one limitation of compound X is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on compound X. One area of interest is the development of more potent and selective analogs of compound X, which could have improved pharmacological properties and efficacy. Another area of interest is the identification of new target proteins for compound X, which could expand its potential applications in drug discovery and development. Finally, further studies are needed to elucidate the full range of biochemical and physiological effects of compound X, and to determine its safety and efficacy in preclinical and clinical settings.
合成法
Compound X can be synthesized using a multi-step reaction sequence that involves the condensation of pyrazole and benzaldehyde derivatives, followed by cyclization and spiro-annulation reactions. The final product is obtained in high yield and purity, making it suitable for further research and development.
特性
IUPAC Name |
(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-[3-(1H-pyrazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-23-8-6-20(7-9-23)15-25(11-10-24(20)2)19(26)17-5-3-4-16(12-17)18-13-21-22-14-18/h3-5,12-14H,6-11,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWVMIRNWUNYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CC=CC(=C3)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)

![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)

![3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)
![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)